molecular formula C7H8ClNO B3247680 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole CAS No. 1823318-52-0

5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole

Cat. No. B3247680
CAS RN: 1823318-52-0
M. Wt: 157.60
InChI Key: LKSIKAIAGZOOJV-UHFFFAOYSA-N
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Description

5-(Chloromethyl)furfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .


Synthesis Analysis

A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .


Molecular Structure Analysis

The compound is an isothiazolinone, a class of heterocycles used as biocides . These compounds have an active sulphur moiety that is able to oxidize thiol-containing residues .


Chemical Reactions Analysis

The five basic types of chemical reactions are combination, decomposition, single-replacement, double-replacement, and combustion . Analyzing the reactants and products of a given reaction will allow you to place it into one of these categories .


Physical And Chemical Properties Analysis

5-Chloromethylfurfural is a colourless liquid . It can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .

Mechanism of Action

Target of Action

It’s worth noting that this compound is a derivative of 5-(chloromethyl)furfural (cmf), which is known to be used in the synthesis of the antiulcer drug ranitidine . Therefore, it’s plausible that 5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole might interact with similar biological targets as ranitidine, such as the H2 histamine receptors in the stomach lining.

Safety and Hazards

Typical nitrile gloves do not protect against CMF. The compound, even when handled as a solid, can absorb through gloves and stain the skin a dark brown black color . The health implications of dermal CMF exposure are unclear; CMF should be handled with caution .

Future Directions

The synthesis and chemistry of 5-(hydroxymethyl)furfural (HMF), 5-(chloromethyl)furfural (CMF), and levulinic acid (LA), three carbohydrate-derived platform molecules produced by the chemical-catalytic processing of lignocellulosic biomass, is reviewed . The recent state of the art and works on HMF transformation into DMF are discussed in comparison to noble metals and non-noble metals as well as bimetallic catalysts . The effect of the support used and the reaction conditions are also discussed . The recommendations for future work and challenges faced are specified .

properties

IUPAC Name

5-(chloromethyl)-2-cyclopropyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSIKAIAGZOOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-cyclopropyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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